1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one
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Overview
Description
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropylmethyl group, dimethyl substitutions on the pyridine ring, and a piperazine moiety with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves multiple steps:
Formation of the pyridine core: The pyridine ring is typically synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the cyclopropylmethyl group: This step involves the alkylation of the pyridine ring using cyclopropylmethyl halides under basic conditions.
Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with a piperazine compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, thereby modulating signal transduction pathways.
Ion Channel Blockade: Blocking ion channels and affecting cellular ion flux.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one: The parent compound.
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(ethylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one: A similar compound with an ethylsulfonyl group instead of a methylsulfonyl group.
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one: A similar compound with a piperidine ring instead of a piperazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropylmethyl group, dimethyl substitutions, and the methylsulfonyl-piperazine moiety contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O4S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4,6-dimethyl-3-(4-methylsulfonylpiperazine-1-carbonyl)pyridin-2-one |
InChI |
InChI=1S/C17H25N3O4S/c1-12-10-13(2)20(11-14-4-5-14)17(22)15(12)16(21)18-6-8-19(9-7-18)25(3,23)24/h10,14H,4-9,11H2,1-3H3 |
InChI Key |
QLWZMFIHRAXMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CC2)C(=O)N3CCN(CC3)S(=O)(=O)C)C |
Origin of Product |
United States |
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